molecular formula C15H18O4 B1347386 Diethyl 2-phenylcyclopropane-1,1-dicarboxylate CAS No. 3092-20-4

Diethyl 2-phenylcyclopropane-1,1-dicarboxylate

Cat. No.: B1347386
CAS No.: 3092-20-4
M. Wt: 262.3 g/mol
InChI Key: AIBJDWXTNYIAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-phenylcyclopropane-1,1-dicarboxylate (CAS 3092-20-4) is a donor-acceptor cyclopropane (DAC) characterized by a strained three-membered ring activated by an electron-withdrawing geminal diester group and an electron-donating phenyl substituent . This stereoelectronic configuration makes it a highly valuable and versatile building block in organic synthesis, facilitating a range of ring-opening and cycloaddition reactions under Lewis acid catalysis to construct complex carbo- and heterocyclic frameworks . A prominent research application is its TaCl5-mediated reaction with aromatic aldehydes, which forms di- and trihalo-substituted tetrahydronaphthalene derivatives in high yields (70-90%) . This represents a novel and efficient route to the tetrahydronaphthalene (tetralin) motif, a key structural unit in molecules with diverse biological properties, including anticancer, antimicrobial, and antiviral activity . The reaction proceeds through a unique mechanism involving cyclopropane ring opening and electrophilic aromatic substitution, culminating in the formation of chlorinated tetrahydronaphthalenes with a cis arrangement of the aryl and chlorine substituents . This compound is offered For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

diethyl 2-phenylcyclopropane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-3-18-13(16)15(14(17)19-4-2)10-12(15)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBJDWXTNYIAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1C2=CC=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293266
Record name diethyl 2-phenyl-1,1-cyclopropanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3092-20-4
Record name NSC88160
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2-phenyl-1,1-cyclopropanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYL 2-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Rhodium(II)-Catalyzed Cyclopropanation Using Iodonium Ylide

One of the most authoritative and reproducible methods involves the use of a phenyliodonium ylide derived from dimethyl malonate as the carbene precursor, reacting with styrene in the presence of a rhodium(II) catalyst.

  • Procedure Summary:

    • Preparation of bis(methoxycarbonyl)(phenyliodinio)methanide (iodonium ylide) from dimethyl malonate and phenyliodine(III) diacetate.
    • Reaction of the ylide with styrene in dichloromethane at low temperature (0–2 °C) using a catalytic amount of Rh2(esp)2 (bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)]).
    • Gradual addition of the ylide to the styrene solution over 15 hours.
    • Workup includes aqueous thiourea treatment to remove iodine byproducts, extraction, drying, and chromatographic purification.
  • Yields and Purity:

    • Yields typically range from 92% to 95%.
    • The product is obtained as a yellowish oil, purified by silica gel chromatography.
  • Key Advantages:

    • High selectivity and yield.
    • Mild reaction conditions.
    • Well-documented and reproducible on a preparative scale.
  • Reference: Detailed procedure and notes are available from Organic Syntheses (2010, vol. 87, pp. 115-125).

Cyclopropanation via Reaction of Diethyl Malonate with Phenylmagnesium Bromide Followed by Cyclization

Another classical approach involves:

  • Step 1: Formation of a phenyl-substituted malonate intermediate by reaction of diethyl malonate with phenylmagnesium bromide (a Grignard reagent).
  • Step 2: Cyclization of this intermediate under basic conditions (e.g., sodium ethoxide) to form the cyclopropane ring.

  • Reaction Conditions:

    • Solvents such as anhydrous ether or tetrahydrofuran (THF).
    • Temperature control from room temperature to reflux depending on the step.
  • Notes:

    • This method is less commonly used in modern synthesis due to the availability of more efficient catalytic cyclopropanation methods.
    • Industrial scale-up potential exists but requires optimization of reaction and purification steps.
  • Reference: Summarized in synthetic route overviews excluding unreliable sources.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-phenylcyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of diethyl 2-phenylcyclopropane-1,1-dicarboxylic acid.

    Reduction: Formation of diethyl 2-phenylcyclopropane-1,1-dicarbinol.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Diethyl 2-phenylcyclopropane-1,1-dicarboxylate has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Dimethyl 2-Phenylcyclopropane-1,1-Dicarboxylate
  • Structural Differences : Methyl ester groups replace ethyl esters.
  • Reactivity : Demonstrates similar TaCl₅-mediated reactivity with aromatic aldehydes but may exhibit faster reaction kinetics due to reduced steric bulk. For example, reactions with benzaldehyde derivatives yield 4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylates in comparable yields (~85%) .
  • Applications : Preferred in enantioselective syntheses due to its use in chiral auxiliaries (e.g., Evans’ oxazolidines) .
Diethyl 2-(4-Chlorophenyl)cyclopropane-1,1-Dicarboxylate
  • Structural Differences : A chloro substituent on the phenyl ring enhances electron-withdrawing effects.
  • Reactivity : Increased electrophilicity accelerates ring-opening reactions. For instance, TaCl₅-mediated reactions with aldehydes selectively form trihalo-substituted tetrahydronaphthalenes, contrasting with the dihalo products of the parent compound .
  • Applications : Useful in synthesizing halogenated pharmaceuticals or agrochemicals .
Diethyl 2-Vinylcyclopropane-1,1-Dicarboxylate
  • Structural Differences : A vinyl group replaces the phenyl substituent.
  • Reactivity : The vinyl group enables polymerization and [2+2] cycloadditions. However, synthetic routes often produce inseparable mixtures (e.g., 80:20 ratio of constitutional isomers), complicating purification .
  • Applications: Serves as a monomer for low-shrinkage photopolymers .

Compounds with Modified Ring Systems

Dimethyl 2-Phenylcycloprop-2-ene-1,1-Dicarboxylate
  • Structural Differences : Cyclopropene ring (unsaturated) instead of cyclopropane.
  • Reactivity : The cyclopropene’s higher ring strain facilitates rapid [3+2] cycloadditions and Diels-Alder reactions. However, it is less stable under prolonged storage .
  • Applications : Explored for antitumor and antimicrobial activities due to its electrophilic nature .
Dimethyl 3-Phenylcyclobutene-1,1-Dicarboxylate
  • Structural Differences : Cyclobutene ring (four-membered) with lower ring strain.
  • Reactivity : Less reactive in ring-opening reactions but more stable. Participates in stepwise nucleophilic additions rather than concerted mechanisms .
  • Applications : Used in synthesizing stable macrocycles or metal-organic frameworks .

Compounds with Alternative Functional Groups

Diethyl Cyclopropane-1,1-Dicarboxylate
  • Structural Differences : Lacks the phenyl substituent.
  • Reactivity : Reduced steric hindrance enables facile alkylation but lowers selectivity in cycloadditions. For example, reactions with aldehydes yield unsubstituted tetrahydronaphthalenes with moderate yields (50–60%) .
  • Applications: A cost-effective alternative for non-aromatic polycyclic syntheses .
1,1-Diethyl(2S)-2-(Bromomethyl)cyclopropane-1,1-Dicarboxylate
  • Structural Differences : Bromomethyl group introduces a leaving site.
  • Reactivity : Enables nucleophilic substitutions (e.g., SN2 reactions) to install heteroatoms or alkyl chains. Requires inert reaction conditions to prevent decomposition .
  • Applications : Key intermediate in synthesizing β-lactam antibiotics .

Biological Activity

Diethyl 2-phenylcyclopropane-1,1-dicarboxylate (DPCD) is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, pharmacological properties, and relevant research findings.

Overview of this compound

  • Molecular Formula : C15H18O4
  • Molecular Weight : 262.31 g/mol
  • CAS Number : 3092-20-4

DPCD is primarily recognized for its role as a building block in organic synthesis and its potential therapeutic applications. Its unique cyclopropane structure allows it to participate in various biochemical reactions, making it a subject of interest in medicinal chemistry.

DPCD exhibits biological activity through several mechanisms:

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of DPCD. Research indicates that derivatives of cyclopropane compounds exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : A study demonstrated that DPCD derivatives showed significant inhibition of cancer cell proliferation in vitro, suggesting a promising avenue for cancer therapy .

Antimicrobial Activity

DPCD has also been investigated for its antimicrobial properties:

  • Research Insights : Preliminary findings indicate that DPCD exhibits activity against certain bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents .

Dosage Effects in Animal Models

The effects of DPCD vary significantly with dosage:

  • Low Doses : At lower concentrations, DPCD may present therapeutic benefits without severe side effects.
  • High Doses : Conversely, higher doses can lead to toxicity and adverse reactions, emphasizing the need for careful dosage regulation in potential therapeutic applications.

Table 1: Summary of Biological Activities of DPCD

Activity TypeEffect ObservedReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against specific bacterial strains
Enzyme InteractionModulation of metabolic pathways

Synthesis and Applications

DPCD can be synthesized through various methods, including the reaction of diethyl malonate with phenylmagnesium bromide followed by cyclization. This synthetic versatility allows for the exploration of numerous derivatives with potentially enhanced biological activities.

Industrial Applications

In addition to its biological applications, DPCD is utilized in:

  • Organic Synthesis : As a precursor for more complex molecules.
  • Material Science : In the development of new materials due to its unique structural properties.

Q & A

Q. What are the common synthetic routes for Diethyl 2-phenylcyclopropane-1,1-dicarboxylate, and what are their methodological considerations?

The compound is synthesized via cyclopropanation reactions. Key methods include:

  • Evans’ oxazolidinone route : Hydrolysis of (1'S,2'R,4S)-4-isopropyl-3-(1'-methoxycarbonyl-2'-phenylcyclopropylcarbonyl)oxazolidin-2-one (96) under reflux with NaOH, followed by esterification with CH₂N₂, yielding enantiomerically pure dimethyl or diethyl esters (45% yield after purification) .
  • Malonate alkylation : Reaction of dimethyl malonate with (S)-1,2-dimesyloxyphenylethane (99) using NaH in THF, yielding 49% of the cyclopropane derivative after column chromatography .
  • Hydrolysis of diethyl esters : Hydrolysis of diethyl cyclopropane-1,1-dicarboxylate derivatives (e.g., from 1,2-dichloroethane and diethyl malonate) is possible but suffers from low yields (~50%) .

Q. How is the compound purified when isomeric mixtures are present?

Isomeric mixtures (e.g., diethyl 2-(prop-1-en-2-yl)cyclopropane-1,1-dicarboxylate and diethyl 2-methyl-2-vinylcyclopropane-1,1-dicarboxylate) may resist separation via distillation or silica gel chromatography. In such cases, researchers often proceed with the mixture, as demonstrated in polymerization studies where NMR confirmed an ~80:20 ratio of isomers . Preparative HPLC or advanced chiral separation techniques may be required for enantiomerically pure samples.

Q. What analytical methods are used to confirm the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming cyclopropane ring formation and ester group positions (e.g., δ ~1.2–1.3 ppm for ethyl groups, δ ~170 ppm for carbonyl carbons) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z = 611 [M + Na⁺] for derivatives) .
  • Infrared (IR) Spectroscopy : Peaks at ~1720–1750 cm⁻¹ confirm ester carbonyl groups .

Advanced Research Questions

Q. How can stereoselective synthesis of enantiomerically pure this compound be achieved?

Enantioselective synthesis relies on chiral auxiliaries or catalysts:

  • Evans’ chiral oxazolidinones : These templates enable asymmetric induction during cyclopropanation, yielding (R)- or (S)-enantiomers with >90% enantiomeric excess (ee) after hydrolysis and esterification .
  • Chiral starting materials : (S)-1,2-dimesyloxyphenylethane (99) reacts with malonates to retain stereochemistry, producing (S)-configured cyclopropanes .

Q. What catalytic systems enable insertion reactions or functionalization of the cyclopropane ring?

  • Lewis acid catalysts : Ln(OTf)₃ (e.g., Pr(OTf)₃) promotes isocyanide insertion into the cyclopropane ring, forming 3-(arylamino)-2-(arylimino)cyclopentene derivatives (64% yield) .
  • GaCl₃-mediated reactions : Enables [3+2] cycloaddition with diisopropyl azodicarboxylate to synthesize pyrazolidine derivatives (63% yield) .
  • TaCl₅-mediated coupling : Reacts with aromatic aldehydes to form substituted tetrahydronaphthalenes, useful in natural product synthesis .

Q. How should researchers address contradictions in reaction outcomes reported across studies?

Contradictions often arise from:

  • Catalyst specificity : For example, Sc(OTf)₃ facilitates cycloadditions with thiochalcones , while GaCl₃ fails in isocyanide insertions . Validate catalyst compatibility for each reaction.
  • Isomeric interference : Unresolved isomeric mixtures (e.g., vinyl vs. methylvinyl isomers) can skew product distributions. Use high-purity starting materials and monitor reactions via TLC or GC-MS .

Q. What are the applications of this compound in synthesizing heterocycles?

The compound serves as a precursor for:

  • Tetrahydrothiepines : Sc(OTf)₃-catalyzed [4+3] cycloaddition with thiochalcones yields dihydrothiepine derivatives (86% yield) .
  • Pyrazolidines : GaCl₃-mediated reactions with azodicarboxylates form 5-arylpyrazolidines, key intermediates in medicinal chemistry .
  • Thiocyanato-propenes : Reacts with thiocyanates to generate heterocyclic scaffolds for agrochemicals .

Q. What safety and handling precautions are essential for this compound?

  • Toxicity : Limited data are available, but related esters may irritate skin/eyes. Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.